molecular formula C12H9BrClNO2 B2565607 Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate CAS No. 1260890-40-1

Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate

Cat. No.: B2565607
CAS No.: 1260890-40-1
M. Wt: 314.56
InChI Key: GPOKEYGWZYJGGL-UHFFFAOYSA-N
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Description

Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a quinoline derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the quinoline ring .

Scientific Research Applications

Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-4-chloro-2-methylquinoline
  • 6-Bromo-4-chloro-8-methylquinoline
  • 7-Bromo-4-chloro-8-methylquinoline
  • 4-Bromo-6-chloro-2-methylquinoline

Uniqueness

Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate is unique due to the presence of both bromine and chlorine atoms along with a methyl ester group, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO2/c1-6-3-7-9(14)5-10(12(16)17-2)15-11(7)8(13)4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOKEYGWZYJGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(C=C2Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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